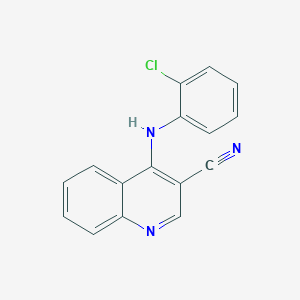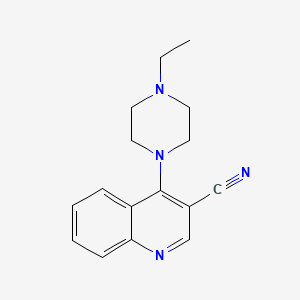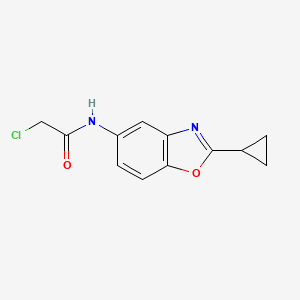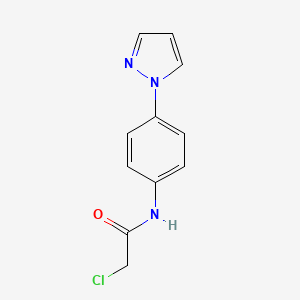![molecular formula C12H12ClN3O B7557315 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is also readily available in large quantities, which makes it a cost-effective compound for research. However, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of focus is the development of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of focus is the investigation of the molecular mechanisms underlying the effects of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide on cellular signaling pathways and enzyme activity. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in animal models and humans.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 2-(pyrazol-1-ylmethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In drug discovery, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biochemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its effects on cellular signaling pathways and enzyme activity.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-5-2-1-4-10(11)9-16-7-3-6-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQKQZPELVRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)


![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)


![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)